A Technical Guide to the Physical Properties of Tert-butyl 3-oxomorpholine-4-carboxylate
A Technical Guide to the Physical Properties of Tert-butyl 3-oxomorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-oxomorpholine-4-carboxylate, also known as 4-Boc-3-oxomorpholine, is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its morpholine core is a common scaffold in various biologically active molecules. A thorough understanding of its physical properties is essential for its synthesis, purification, formulation, and quality control. This technical guide provides a summary of the known physical properties of Tert-butyl 3-oxomorpholine-4-carboxylate and details the standard experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₅NO₄ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility in Water | Poor | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane and ethyl acetate | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| Refractive Index | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like Tert-butyl 3-oxomorpholine-4-carboxylate.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital melting point device)
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Capillary tubes
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Thermometer
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Mortar and pestle
Procedure:
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A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
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The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination (for solids that can be melted and are stable at their boiling point)
Apparatus:
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Thiele tube or other suitable heating bath
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Small test tube
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Capillary tube (sealed at one end)
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Thermometer
Procedure:
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A small amount of the substance is placed in the small test tube.
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A capillary tube, sealed at one end, is placed open-end-down into the test tube.
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The test tube is attached to a thermometer and immersed in a heating bath.
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The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
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The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination of a Solid
The density of a solid can be determined by measuring its mass and volume.
Apparatus:
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Analytical balance
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Graduated cylinder or pycnometer
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A liquid in which the solid is insoluble
Procedure (using a graduated cylinder):
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The mass of a sample of the solid is accurately measured using an analytical balance.
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A known volume of an inert, non-solvent liquid is placed in a graduated cylinder.
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The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged.
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The new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.
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The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is typically determined qualitatively or quantitatively.
Qualitative Procedure:
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A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).
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The mixture is agitated vigorously.
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Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be repeated with various solvents (e.g., water, ethanol, acetone, dichloromethane).
Quantitative Procedure (e.g., Gravimetric Method):
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A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solid to the solvent and allowing it to equilibrate.
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A known volume of the clear, saturated solution is carefully removed and transferred to a pre-weighed container.
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The solvent is evaporated completely.
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The container with the residue is weighed again.
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The mass of the dissolved solid is determined, and the solubility is expressed in terms of grams per 100 mL or moles per liter.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a compound like Tert-butyl 3-oxomorpholine-4-carboxylate, which has both potentially acidic and basic sites, multiple pKa values may exist.
Apparatus:
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pH meter
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Burette
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Beaker and magnetic stirrer
Procedure (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (often a water-alcohol mixture for poorly water-soluble compounds).
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A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is slowly added from a burette.
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The pH of the solution is monitored continuously using a pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa can be determined from the midpoint of the buffer region(s) of the titration curve.
Refractive Index Measurement
The refractive index is a measure of how much light bends as it passes through a substance. For a solid, this measurement is typically performed on a melt or a solution.
Apparatus:
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Refractometer (e.g., Abbe refractometer)
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Temperature-controlled water bath
Procedure (for a melt):
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If the compound has a low melting point and is thermally stable, a small amount can be melted on the prism of the refractometer.
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The prism is closed, and the temperature is allowed to stabilize.
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Light is passed through the sample, and the refractive index is read from the instrument's scale. The measurement is reported with the temperature and the wavelength of light used (e.g., nD²⁰, where D refers to the sodium D-line at 589 nm and 20 is the temperature in Celsius).
Experimental Workflow
The following diagram illustrates a general workflow for the physical characterization of a solid organic compound.
